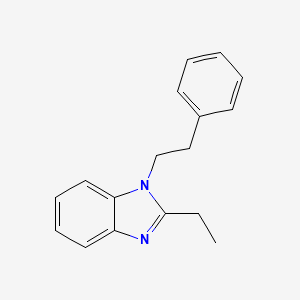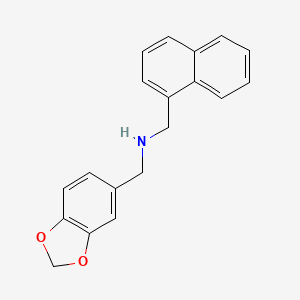![molecular formula C18H15N3O2S B5821345 N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
Aplicaciones Científicas De Investigación
Cancer Research: Histone Deacetylase Inhibition
N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide: has been identified as a potent inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression. HDAC inhibitors like MS-275 (a compound related to the one ) have shown promise in cancer therapy by inducing cell cycle arrest, promoting differentiation, and triggering apoptosis in cancer cells .
Epigenetics: Gene Expression Modulation
The compound’s ability to inhibit HDACs also places it at the forefront of epigenetic research. By altering the acetylation status of histones, it can modulate gene expression patterns, which is vital for understanding and treating diseases that involve epigenetic dysregulation .
Neurodegenerative Diseases: Neuroprotection and Cognitive Enhancement
HDAC inhibitors have been studied for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by enhancing synaptic plasticity, memory formation, and neuronal survival .
Inflammatory Diseases: Anti-inflammatory Effects
Research suggests that HDAC inhibitors can exert anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. By modulating the expression of inflammatory cytokines, these compounds may help in reducing inflammation and associated pathologies .
Cardiovascular Diseases: Cardioprotection
In the field of cardiovascular research, HDAC inhibitors are being explored for their cardioprotective effects. They have the potential to play a role in the treatment of heart failure and in the prevention of cardiac hypertrophy and fibrosis .
Antimicrobial Research: Bacterial and Viral Infection
The structural similarity of N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide to other pyridinylmethyl)amino compounds suggests potential antimicrobial applications. These compounds have been shown to possess antibacterial activity, and their role in combating bacterial and viral infections is an area of active research .
Propiedades
IUPAC Name |
N-[3-(pyridin-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(20-12-15-6-1-2-9-19-15)13-5-3-7-14(11-13)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKFLJYIBRVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)


![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)



